molecular formula C20H36SSi B14379351 Trimethyl[3-(phenylsulfanyl)undecyl]silane CAS No. 89373-23-9

Trimethyl[3-(phenylsulfanyl)undecyl]silane

Cat. No.: B14379351
CAS No.: 89373-23-9
M. Wt: 336.7 g/mol
InChI Key: ZJNQOXYNQOCODP-UHFFFAOYSA-N
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Description

Trimethyl[3-(phenylsulfanyl)undecyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylsulfanyl-substituted undecyl chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(phenylsulfanyl)undecyl]silane typically involves the reaction of a phenylsulfanyl-substituted undecyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

C6H5S(CH2)10X+(CH3)3SiClC6H5S(CH2)10Si(CH3)3+HX\text{C}_6\text{H}_5\text{S}(\text{CH}_2)_{10}\text{X} + \text{(CH}_3)_3\text{SiCl} \rightarrow \text{C}_6\text{H}_5\text{S}(\text{CH}_2)_{10}\text{Si}(\text{CH}_3)_3 + \text{HX} C6​H5​S(CH2​)10​X+(CH3​)3​SiCl→C6​H5​S(CH2​)10​Si(CH3​)3​+HX

where ( \text{X} ) is a halogen (typically bromine or iodine).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum complexes can enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(phenylsulfanyl)undecyl]silane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halide ions, Grignard reagents.

Major Products Formed

    Oxidation: Phenylsulfinyl and phenylsulfonyl derivatives.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted silanes.

Scientific Research Applications

Trimethyl[3-(phenylsulfanyl)undecyl]silane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds. It serves as a protecting group for sensitive functional groups during multi-step organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilic nature to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties contribute to improved performance characteristics.

Mechanism of Action

The mechanism by which Trimethyl[3-(phenylsulfanyl)undecyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl[3-(phenylsulfinyl)undecyl]silane: Contains a sulfoxide group instead of a sulfanyl group.

    Trimethyl[3-(phenylsulfonyl)undecyl]silane: Contains a sulfone group instead of a sulfanyl group.

    Trimethyl[3-(phenyl)undecyl]silane: Lacks the sulfanyl group.

Uniqueness

Trimethyl[3-(phenylsulfanyl)undecyl]silane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. The combination of the trimethylsilyl and phenylsulfanyl groups provides a versatile platform for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

89373-23-9

Molecular Formula

C20H36SSi

Molecular Weight

336.7 g/mol

IUPAC Name

trimethyl(3-phenylsulfanylundecyl)silane

InChI

InChI=1S/C20H36SSi/c1-5-6-7-8-9-11-16-20(17-18-22(2,3)4)21-19-14-12-10-13-15-19/h10,12-15,20H,5-9,11,16-18H2,1-4H3

InChI Key

ZJNQOXYNQOCODP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC[Si](C)(C)C)SC1=CC=CC=C1

Origin of Product

United States

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